オレラニン

概要

説明

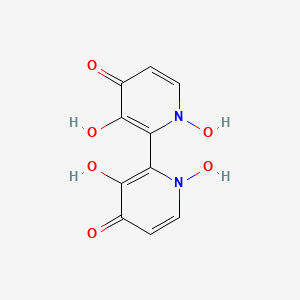

オレルラニンは、Cortinarius orellanusなどの一部のCortinarius属のきのこに見られる天然の毒素です。 この化合物は非常に毒性が高く、深刻な腎臓の損傷を引き起こすことが知られており、しばしば腎不全につながります。 オレルラニンは1962年にスタニスワフ・グジマラによって初めて単離されました .

科学的研究の応用

作用機序

オレルラニンは、主に反応性酸素種の生成によって毒性を発揮し、酸化ストレスと細胞損傷を引き起こします 。 オレルラニンは、タンパク質、RNA、DNAなどの生体分子の合成を阻害し、アルカリホスファターゼ、γ-グルタミル転移酵素、ロイシルアミノペプチダーゼなどのいくつかの酵素を非競合的に阻害します 。 さらに、オレルラニンはアデノシン三リン酸酵素の産生を阻害し、細胞のエネルギー代謝を阻害します .

6. 類似化合物の比較

オレルラニンは、パラコートやジクワットなどのビピリジン系除草剤と構造的に類似しています 。 オレルラニンと同様に、これらの化合物は植物と動物の両方に対して毒性があり、酸化ストレスと細胞損傷を引き起こします。 オレルラニンは、腎臓細胞に対する高い選択性を持つ点で独特であり、標的癌療法の候補となっています .

類似化合物には以下が含まれます。

生化学分析

Biochemical Properties

Orellanine plays a significant role in biochemical reactions by inhibiting the synthesis of essential biomolecules such as proteins, RNA, and DNA . It interacts with several enzymes, including alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, through non-competitive inhibition . Additionally, orellanine interferes with the production of adenosine triphosphatase, disrupting cellular energy metabolism .

Cellular Effects

Orellanine has profound effects on various cell types and cellular processes. It primarily targets kidney cells, leading to nephrotoxicity . The compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism . In renal cells, orellanine causes apoptosis and necrosis, leading to acute kidney injury .

Molecular Mechanism

The molecular mechanism of orellanine involves its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage . Orellanine inhibits the synthesis of proteins, RNA, and DNA, and promotes non-competitive inhibition of enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase . These interactions disrupt normal cellular functions and lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orellanine are observed over time, with a characteristic delay in the onset of symptoms . The compound is stable under standard conditions but can degrade over time, affecting its potency . Long-term exposure to orellanine in vitro and in vivo studies has shown persistent nephrotoxic effects, with irreversible kidney damage in severe cases .

Dosage Effects in Animal Models

The effects of orellanine vary with different dosages in animal models. At low doses, orellanine causes mild renal impairment, while higher doses lead to severe nephrotoxicity and acute kidney injury . The lethal dose (LD50) of orellanine in mice is reported to be between 12 to 20 mg per kg body weight . High doses of orellanine can cause systemic toxicity, affecting other organs such as the liver and spleen .

Metabolic Pathways

Orellanine is involved in metabolic pathways that generate reactive oxygen species, leading to oxidative stress . The compound interacts with enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, disrupting normal metabolic processes . These interactions result in decreased protein synthesis, altered metabolic flux, and impaired cellular metabolism .

Transport and Distribution

Orellanine is selectively transported and distributed within kidney cells, particularly targeting proximal tubular epithelial cells . The compound’s selective toxicity is attributed to its ability to accumulate in renal tissues, leading to localized nephrotoxicity . Orellanine’s distribution within the body is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Within cells, orellanine localizes primarily in the mitochondria and cytoplasm . The compound’s subcellular localization is crucial for its toxic effects, as it disrupts mitochondrial function and induces oxidative stress . Orellanine’s ability to generate reactive oxygen species within mitochondria leads to mitochondrial dysfunction and cell death .

準備方法

オレルラニンの合成は、1985年にデムロウとシュルツによって初めて報告されました。この合成は、3-アミノピリジンから始まる10段階の過程を伴います 。 その翌年、ティエッコらは3-ヒドロキシピリジンから始まる9段階の全合成を報告しました 。 合成経路は一般的に、3-ヒドロキシピリジンの臭素化に始まり、続いて酸化や環化などの一連の反応によって、ビピリジン構造が形成されます .

オレルラニンの工業的生産方法は、その高い毒性と限られた商業的用途のために、十分に文書化されていません。 大部分は、科学研究のためのラボ規模の合成に焦点を当てています。

化学反応の分析

オレルラニンは、以下を含むさまざまな化学反応を起こします。

酸化: オレルラニンは、酸化されて反応性酸素種を生成することができ、その毒性効果に寄与します.

還元: オレルラニンは、一電子還元を受け、強力なプロオキシダント特性を持つ安定なフリーラジカルを生成することができます.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、通常、化合物の毒性に関与する反応性中間体です。

4. 科学研究への応用

オレルラニンには、いくつかの科学研究への応用があります。

類似化合物との比較

Orellanine is structurally similar to bipyridine herbicides such as paraquat and diquat . Like orellanine, these compounds are toxic to both plants and animals, causing oxidative stress and cellular damage. orellanine is unique in its high selectivity for renal cells, making it a potential candidate for targeted cancer therapy .

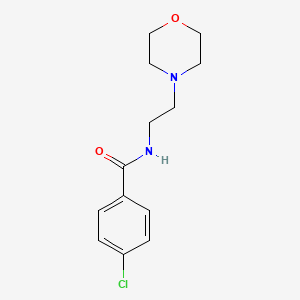

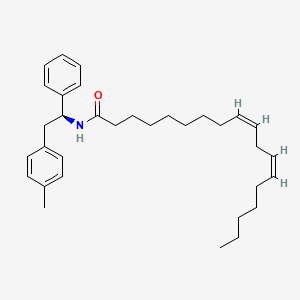

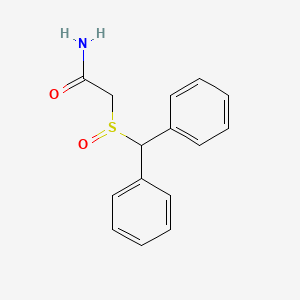

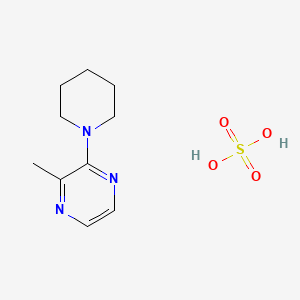

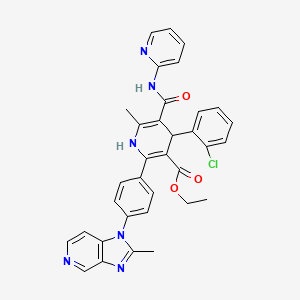

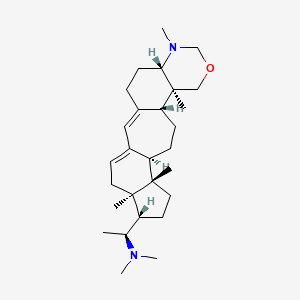

Similar compounds include:

Paraquat: A bipyridine herbicide known for its high toxicity and ability to generate reactive oxygen species.

Diquat: Another bipyridine herbicide with similar toxicological properties to paraquat.

Amatoxins: Found in certain mushrooms, these toxins inhibit RNA polymerase II, leading to cellular apoptosis.

特性

IUPAC Name |

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRNMEQUBVRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37338-80-0 | |

| Record name | 37338-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORELLANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orellanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

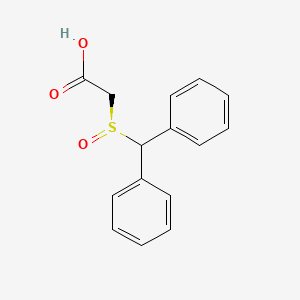

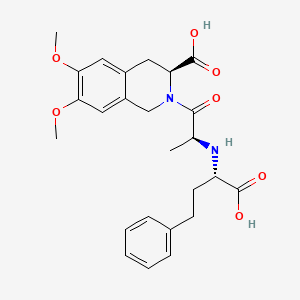

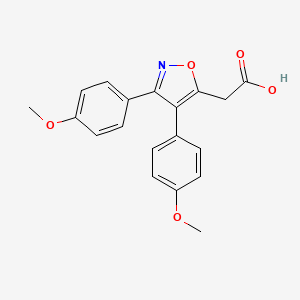

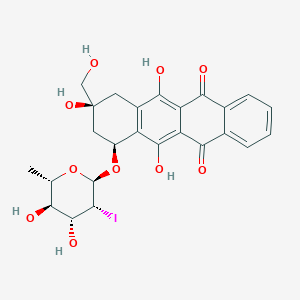

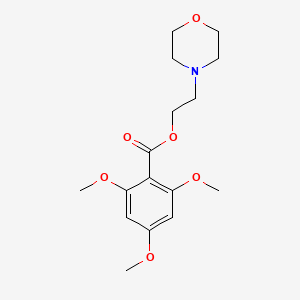

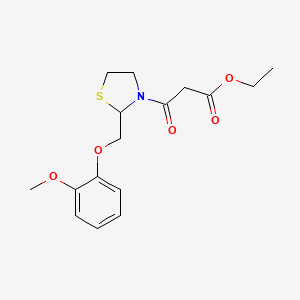

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。